molecular formula C20H24N2O3 B4475152 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-propoxybenzamide

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-propoxybenzamide

Cat. No.: B4475152
M. Wt: 340.4 g/mol
InChI Key: GUVJVOIWADKBDE-UHFFFAOYSA-N
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Description

N-{4-[2-(Dimethylamino)-2-oxoethyl]phenyl}-3-propoxybenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. As part of the benzamide chemical family, this compound shares a core structural motif with molecules known to exhibit significant biological activity. Specifically, substituted benzamides have been extensively investigated as potent and selective antagonists for various purinergic and neuropeptide receptors . Its molecular structure, featuring a dimethylamino-oxoethyl linker and a propoxybenzamide group, suggests potential for interaction with enzymatic targets and cellular receptors, making it a candidate for probing biochemical pathways. The primary research applications for this compound are anticipated to include in vitro and in vivo characterization studies to elucidate its mechanism of action and binding affinity . It may serve as a valuable chemical tool for high-throughput screening assays, target identification, and lead optimization programs. Researchers can utilize it to explore potential modulation of inflammatory responses, given that structurally related benzamides have been characterized as inhibitors of the P2X7 receptor, a key player in the NLRP3 inflammasome pathway and interleukin-1β release . Furthermore, its brain-penetrant potential, similar to other benzamide-based molecules, could make it a candidate for central nervous system (CNS) research, investigating conditions such as stroke, neuropathic pain, and autoimmune diseases . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. The structural complexity of this molecule necessitates confirmation of identity and purity by the researcher prior to use. All sales are final, and the buyer assumes responsibility for compliance with all applicable laws and regulations.

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-4-12-25-18-7-5-6-16(14-18)20(24)21-17-10-8-15(9-11-17)13-19(23)22(2)3/h5-11,14H,4,12-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVJVOIWADKBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-propoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromoacetophenone with dimethylamine to form 4-[2-(dimethylamino)-2-oxoethyl]phenyl bromide.

    Coupling Reaction: The intermediate is then coupled with 3-propoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-propoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity allows for the modification of material surfaces to enhance their performance in various applications.

Mechanism of Action

The mechanism of action of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-propoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the benzamide core can fit into hydrophobic pockets of proteins, influencing their activity. The propoxy group may enhance the compound’s solubility and membrane permeability, facilitating its biological effects.

Comparison with Similar Compounds

Structural Features

The target compound shares structural similarities with several benzamide derivatives documented in the evidence (Table 1). Key comparisons include:

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains a methylbenzamide core with an N,O-bidentate directing group. Unlike the target compound, it lacks the dimethylamino-oxoethyl and propoxy groups but demonstrates utility in metal-catalyzed C–H functionalization due to its directing group .
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Features a fluorinated chromenone-pyrazolopyrimidine scaffold. The fluorophenyl and chromenyl groups enhance steric bulk and electronic effects, contrasting with the target’s simpler benzamide framework .
  • 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide (): Incorporates difluorophenyl and hydroxy-acetyl groups, which may improve metabolic stability compared to the target’s propoxy substituent .
Table 1: Structural and Physical Comparison
Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
Target Compound 347.41 Dimethylamino-oxoethyl, Propoxy Not reported High solubility potential
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ~237.29 Methyl, Hydroxy-dimethylethyl Not reported N,O-bidentate directing group
Example 53 () 589.1 (M+H) Fluorophenyl, Chromenyl 175–178 High steric bulk, fluorinated scaffold
3-Amino-6-[...] () 428.3 (M+H) Difluorophenyl, Hydroxy-acetyl Not reported Chiral separation, metabolic stability

Biological Activity

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-propoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H24N2O3
  • Molecular Weight : 320.41 g/mol
  • IUPAC Name : this compound

The presence of a dimethylamino group and a propoxybenzamide moiety suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that compounds with similar structural features may exhibit antitumor properties. For instance, benzamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Inhibition of DHFR can lead to reduced cell proliferation in cancerous tissues .

Table 1: Summary of Antitumor Activity Studies

StudyCompoundActivityMechanism
Benzamide derivativesInhibitoryTargets DHFR
Novel substituted phenylamino-benzene compoundsAntitumorVarious pathways

Neuroprotective Effects

Some studies have suggested that benzamide derivatives can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems. For example, certain benzamide compounds have been shown to interact with acetylcholinesterase, which plays a vital role in cholinergic signaling in the brain .

Case Studies and Research Findings

  • Inhibition of Dihydrofolate Reductase :
    • A study demonstrated that benzamide riboside (a related compound) significantly lowers cellular levels of NADP and NADPH by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR . This suggests a possible mechanism for the antitumor activity of this compound.
  • Neuroprotective Properties :
    • Another investigation highlighted the potential neuroprotective effects of related benzamide compounds through their ability to inhibit acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the dimethylamino group.
  • Coupling with the propoxybenzoyl moiety.
  • Final purification and characterization using techniques such as NMR and mass spectrometry.

Table 2: Synthetic Pathway Overview

StepReaction TypeKey Reagents
1AlkylationDimethylamine
2CouplingPropoxybenzoyl chloride
3PurificationColumn chromatography

Q & A

Basic: What are the key synthetic steps for N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-propoxybenzamide?

Answer:
The synthesis typically involves:

  • Amide coupling : Reacting a carboxylic acid derivative (e.g., 3-propoxybenzoic acid) with an amine-containing intermediate using coupling agents like DCC or EDC .
  • Functional group introduction : The dimethylamino-2-oxoethyl group is introduced via alkylation or reductive amination under controlled pH and temperature .
  • Purification : Recrystallization (e.g., methanol or ethanol) and chromatography (HPLC or column) ensure purity .
  • Characterization : Confirmed via 1H^1H/13C^13C NMR, mass spectrometry (MS), and elemental analysis .

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

  • NMR spectroscopy : 1H^1H NMR identifies proton environments (e.g., dimethylamino singlet at ~2.8–3.2 ppm, aromatic protons at 6.5–8.0 ppm). 13C^13C NMR confirms carbonyl (165–175 ppm) and quaternary carbons .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves coupling efficiency .
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions; reflux (70–100°C) for condensation steps .
  • Catalyst use : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or in-line HPLC .

Advanced: How to resolve discrepancies in spectral data (e.g., unexpected peaks in NMR)?

Answer:

  • Impurity profiling : Use preparative HPLC to isolate byproducts and analyze via MS/NMR .
  • Deuterated solvent effects : Confirm solvent peaks (e.g., DMSO-d6 at 2.5 ppm) and rule out residual water (~1.5 ppm) .
  • Dynamic effects : Variable-temperature NMR can resolve overlapping signals caused by rotamers .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .

Basic: Which functional groups dictate the compound’s reactivity?

Answer:

  • Amide group : Participates in hydrogen bonding and hydrolysis under acidic/basic conditions .
  • Dimethylamino-2-oxoethyl : Acts as an electron-donating group, influencing solubility and π-π stacking .
  • Propoxy substituent : Enhances lipophilicity and modulates metabolic stability .

Advanced: How to design experiments to assess biological activity?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .
    • Cellular uptake : Measure intracellular concentrations via LC-MS/MS in relevant cell lines (e.g., HepG2) .
  • Binding studies :
    • Surface Plasmon Resonance (SPR) : Quantify affinity for target proteins (e.g., KD values) .
    • Molecular docking : Use AutoDock Vina to predict binding modes to protein active sites .

Advanced: How to address stability issues during storage?

Answer:

  • Degradation pathways : Hydrolysis of the amide bond (pH-dependent) and oxidation of the dimethylamino group are common .
  • Stabilization strategies :
    • Store in anhydrous DMSO at -20°C under nitrogen atmosphere .
    • Add antioxidants (e.g., BHT) to liquid formulations .
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .

Advanced: How to analyze contradictory bioactivity data across studies?

Answer:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Purity thresholds : Ensure compound purity >98% (via HPLC) to exclude confounding effects from impurities .
  • Dose-response validation : Repeat experiments with independent synthetic batches and use positive controls (e.g., known inhibitors) .

Basic: What are the computational tools for predicting physicochemical properties?

Answer:

  • LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity .
  • pKa prediction : SPARC or MarvinSuite identifies ionizable groups (e.g., amide NH at ~9–10) .
  • Solubility : Employ QSPR models in MOE or Schrodinger .

Advanced: How to design SAR studies for derivatives?

Answer:

  • Core modifications : Replace propoxy with ethoxy/isopropoxy to study steric effects .
  • Substituent variations : Introduce electron-withdrawing groups (e.g., nitro) on the benzamide ring to modulate electronic effects .
  • Biological evaluation : Test derivatives in parallel assays (e.g., IC50 determination in enzyme/cell-based models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-propoxybenzamide
Reactant of Route 2
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N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-propoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.